molecular formula C18H19NO4 B4111702 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid

3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid

Cat. No. B4111702
M. Wt: 313.3 g/mol
InChI Key: QMYLREZRVJEBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a derivative of 2-methylbenzoic acid and has a molecular formula of C17H17NO4.

Mechanism of Action

The exact mechanism of action of 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid has been shown to exhibit several biochemical and physiological effects. Studies have reported that the compound has anti-inflammatory, analgesic, and antipyretic effects. Additionally, 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid has been shown to exhibit antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid in lab experiments is its ease of synthesis. The compound can be synthesized in a few steps using readily available reagents. Additionally, 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid in lab experiments is its low solubility in aqueous solutions, which can limit its application in certain assays.

Future Directions

There are several future directions for research on 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid. One of the major areas of research is the synthesis of novel 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid derivatives with improved biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid and its derivatives. Finally, more research is needed to explore the potential applications of 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid in various fields, such as medicine, agriculture, and materials science.
Conclusion:
In conclusion, 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized in a few steps using readily available reagents and has been shown to exhibit several biochemical and physiological effects. Further research is needed to explore the potential applications of 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid and its derivatives in various fields.

Scientific Research Applications

3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a building block for the synthesis of novel compounds with potential biological activities. Several studies have reported the synthesis of 3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid derivatives that exhibit antimicrobial, anticancer, and anti-inflammatory activities.

properties

IUPAC Name

3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-6-4-7-12(2)17(11)23-10-16(20)19-15-9-5-8-14(13(15)3)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYLREZRVJEBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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